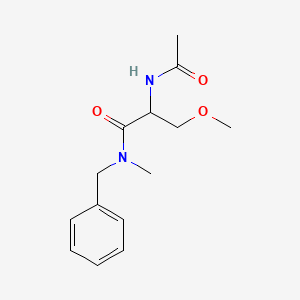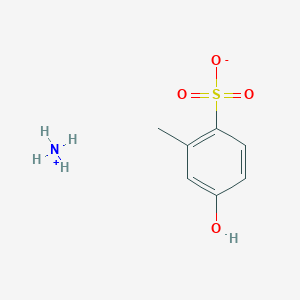
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one is a long-chain unsaturated ketone with a unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one typically involves the use of long-chain fatty acid esters as starting materials. One common method involves the reaction of methyl α-linolenate with sodium hydride in xylene at elevated temperatures (150°C) for several hours . This reaction results in the formation of the desired trienone compound through a series of dehydrogenation and isomerization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the trienone to corresponding alcohols or alkanes.
Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce saturated hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds and ketone group enable it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one: This compound has an additional double bond compared to (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one.
(3Z,6Z,9Z,26Z,29Z,32Z)-Pentatriaconta-3,6,9,26,29,32-hexaen-18-one: This compound contains six double bonds, making it more unsaturated.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and its long carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C35H64O |
|---|---|
Peso molecular |
500.9 g/mol |
Nombre IUPAC |
(6Z,9Z,26Z)-pentatriaconta-6,9,26-trien-18-one |
InChI |
InChI=1S/C35H64O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20H,3-10,12,14-16,21-34H2,1-2H3/b13-11-,19-17-,20-18- |
Clave InChI |
CVJJEMUYOLEAQD-LTEAFHAISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


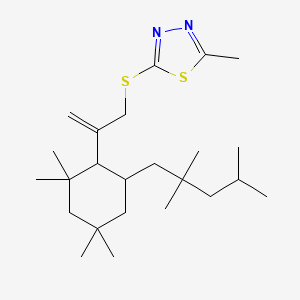
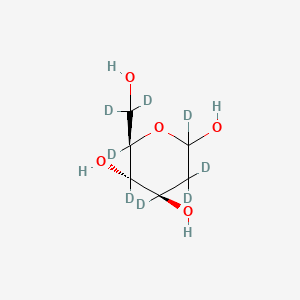
![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
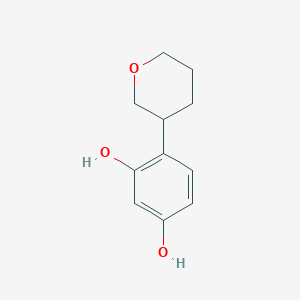





![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
